molecular formula C24H25N7O2 B2592949 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235624-13-1

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2592949
CAS No.: 1235624-13-1
M. Wt: 443.511
InChI Key: IIIGOUMSHPHPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Optical Properties

Compounds related to the query chemical have been synthesized through one-pot, multi-component reactions. For instance, 1,3-diarylated imidazo[1,5-a]pyridine derivatives exhibit notable optical properties, including large Stokes' shifts and tunable quantum yields, implying potential applications in luminescent materials (Volpi et al., 2017). Such compounds can be integrated into low-cost luminescent materials for various technological applications.

Antioxidant and Antimicrobial Activities

Compounds with imidazole and oxadiazole moieties have been reported to possess significant antioxidant and antimicrobial activities. A study synthesized a series of compounds evaluated for these activities, suggesting potential for therapeutic applications (Bassyouni et al., 2012). This indicates that compounds structurally similar to the query might be explored for their bioactivity against various microbial strains and oxidative stress.

Molecular Interaction and Pharmacophore Models

Research on related chemical structures has also focused on their interaction with biological receptors. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its interaction with the CB1 cannabinoid receptor, offering insights into the design of receptor-specific drugs (Shim et al., 2002). Such studies highlight the potential for designing compounds with targeted biological activities based on structural analogs.

Antimycobacterial Activity

Further, derivatives of imidazo[1,2-a]pyridine-3-carboxamide have been reported for their potent antimycobacterial activity, showcasing the therapeutic potential against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017). This suggests that compounds with similar structural frameworks could be explored for developing new antimycobacterial agents.

Mechanism of Action

Future Directions

The future directions for research into imidazole-containing compounds are vast, given their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs , and there are many commercially available drugs in the market which contains 1, 3-diazole ring .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to show both acidic and basic properties . This amphoteric nature allows it to participate in a wide range of biochemical reactions .

Cellular Effects

The compound has been shown to have different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which can interact differently with biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of the compound can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of the compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-2-22-27-23(28-33-22)20-7-8-21(26-15-20)30-11-13-31(14-12-30)24(32)19-5-3-18(4-6-19)16-29-10-9-25-17-29/h3-10,15,17H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIGOUMSHPHPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.